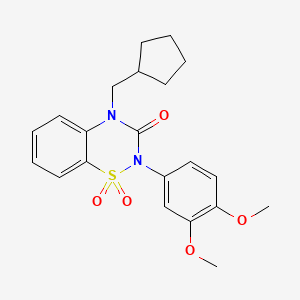![molecular formula C20H22N4O4 B15122532 7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15122532.png)
7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through nucleophilic substitution reactions involving piperidine and suitable leaving groups.
Incorporation of the Oxazole Ring: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studies related to cell signaling pathways and receptor interactions.
Pharmacology: It is investigated for its potential therapeutic effects and mechanism of action in various diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active molecules.
作用机制
The mechanism of action of 7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammation and cancer.
相似化合物的比较
Similar Compounds
7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-quinazolin-4-one: Lacks the dihydro component, which may affect its biological activity.
7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-2-one: Variation in the position of the carbonyl group, which can influence its reactivity and interactions.
Uniqueness
The unique structure of 7-Methoxy-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one, particularly the presence of the methoxy group and the specific arrangement of the piperidine and oxazole moieties, contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C20H22N4O4 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
7-methoxy-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H22N4O4/c1-13-9-18(22-28-13)20(26)23-7-5-14(6-8-23)11-24-12-21-17-10-15(27-2)3-4-16(17)19(24)25/h3-4,9-10,12,14H,5-8,11H2,1-2H3 |
InChI 键 |
PLJCDHBRHDKSHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B15122450.png)
![2-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine](/img/structure/B15122457.png)
![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane](/img/structure/B15122460.png)
![6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole](/img/structure/B15122461.png)
![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122480.png)
![1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15122482.png)

![5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122506.png)
![2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B15122511.png)

![2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B15122518.png)
![[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B15122520.png)
![Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15122524.png)
![4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B15122531.png)
